molecular formula C9H7ClO2S2 B1425994 7-Methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 1158208-53-7

7-Methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1425994
CAS No.: 1158208-53-7
M. Wt: 246.7 g/mol
InChI Key: RYEKOANXQGUODK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

7-Methyl-1-benzothiophene-2-sulfonyl chloride possesses the Chemical Abstracts Service registry number 1158208-53-7, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 7-methyl-1-benzothiophene-2-sulfonyl chloride. This nomenclature precisely indicates the positioning of the methyl substituent at the 7-position of the benzothiophene ring system and the sulfonyl chloride group at the 2-position.

The molecular formula is established as C₉H₇ClO₂S₂, reflecting the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two oxygen atoms, and two sulfur atoms within the molecular structure. The calculated molecular weight is 246.7 grams per mole, positioning this compound within the medium-sized organic molecule category. The MDL number MFCD19201264 provides an additional unique identifier utilized in chemical inventory systems.

Table 1: Fundamental Chemical Identity Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1158208-53-7
Molecular Formula C₉H₇ClO₂S₂
Molecular Weight 246.7 g/mol
MDL Number MFCD19201264
IUPAC Name 7-methyl-1-benzothiophene-2-sulfonyl chloride

The Simplified Molecular Input Line Entry System representation is documented as CC1=C2C(=CC=C1)C=C(S2)S(=O)(=O)Cl, providing a linear notation that captures the complete connectivity and stereochemistry of the molecule. The International Chemical Identifier string InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-5-8(13-9(6)7)14(10,11)12/h2-5H,1H3 offers an alternative standardized representation that facilitates database searches and computational applications.

Historical Development and Discovery Context

The development of 7-methyl-1-benzothiophene-2-sulfonyl chloride must be understood within the broader historical context of benzothiophene chemistry and sulfonyl chloride synthetic methodology. Benzothiophene itself was first discovered in 1882 by Viktor Meyer, who identified it as a contaminant in benzene during studies involving the reaction of isatin with crude benzene in the presence of sulfuric acid. This serendipitous discovery established the foundation for subsequent investigations into sulfur-containing heterocyclic compounds.

The synthetic accessibility of benzothiophene sulfonyl chlorides has been significantly enhanced through advances in sulfonation chemistry and chlorination methodologies. Historical synthetic approaches for benzothiophene-2-sulfonyl chloride derivatives typically involved direct sulfonation of the benzothiophene core followed by conversion to the corresponding sulfonyl chloride. A notable synthetic protocol demonstrated the preparation of benzothiophene-2-sulfonyl chloride through treatment of benzothiophene with tert-butyllithium, followed by sulfur dioxide insertion and subsequent chlorination with N-chlorosuccinimide, achieving a yield of 53 percent.

The evolution of sulfonyl chloride synthesis has been marked by the development of more efficient and environmentally compatible methodologies. Recent advances have focused on the conversion of sulfonyl hydrazides to sulfonyl chlorides using N-chlorosuccinimide, representing a significant improvement in reaction conditions and operational simplicity. These methodological developments have facilitated access to various substituted benzothiophene sulfonyl chlorides, including the 7-methyl derivative.

Significance in Heterocyclic Organic Chemistry

7-Methyl-1-benzothiophene-2-sulfonyl chloride occupies a prominent position within heterocyclic organic chemistry due to the unique properties conferred by its sulfur-containing aromatic system and reactive functional group. Benzothiophene derivatives have established themselves as privileged structures in medicinal chemistry, demonstrating diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties. The incorporation of the sulfonyl chloride functionality provides a versatile synthetic handle for further chemical transformations.

The thiophene ring system, from which benzothiophene is derived, contains sulfur as a heteroatom within a five-membered aromatic ring. The name "thiophene" originates from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear, reflecting its historical discovery. The fusion of the thiophene ring with a benzene ring creates the benzothiophene framework, which exhibits enhanced stability and modified electronic properties compared to the parent thiophene system.

Heterocyclic scaffolds containing sulfur atoms have attracted significant attention from medicinal and organic chemists due to their diverse biological and medicinal properties. The incorporation of heteroatoms such as sulfur significantly modifies physicochemical properties, improving drug-receptor interactions and altering solubility and metabolism patterns due to electronegativity differences and the availability of unshared electron pairs. These modifications make sulfur-containing heterocycles particularly valuable in pharmaceutical development.

Table 2: Biological Activities Associated with Benzothiophene Derivatives

Activity Type Examples Reference
Antimicrobial Broad-spectrum antibacterial compounds
Anticancer Kinase inhibitors and cytotoxic agents
Anti-inflammatory Cyclooxygenase inhibitors
Antidiabetic Sodium-glucose co-transporter inhibitors
Anticonvulsant Central nervous system modulators
Antitubercular Mycobacterium tuberculosis inhibitors

Position in Benzothiophene Derivative Classification Systems

Within the systematic classification of benzothiophene derivatives, 7-methyl-1-benzothiophene-2-sulfonyl chloride represents a member of the sulfonyl-substituted benzothiophene family. The classification system for benzothiophene derivatives typically considers both the position and nature of substituents on the bicyclic aromatic framework. The compound under investigation bears substitution at two distinct positions: position 7 with a methyl group and position 2 with a sulfonyl chloride group.

Benzothiophene exists in two isomeric forms: benzo[b]thiophene and benzo[c]thiophene, with the former being more commonly encountered and studied. The 7-methyl-1-benzothiophene-2-sulfonyl chloride specifically belongs to the benzo[b]thiophene category, where the sulfur atom occupies the 1-position in the standard numbering system. This positioning influences both the electronic distribution within the molecule and the reactivity patterns available for synthetic transformations.

The sulfonyl chloride functional group classification places this compound among highly reactive electrophilic species capable of undergoing nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and phenols. This reactivity profile has been demonstrated through one-pot synthetic protocols that convert sulfonyl chlorides to sulfonamides and sulfonates with high efficiency. The combination of the benzothiophene core with the sulfonyl chloride functionality creates a versatile intermediate for accessing diverse chemical libraries.

Patent literature has documented various synthetic approaches to benzothiophene sulfonyl chlorides, including methods for preparing related compounds such as 6-benzothiazole sulfonyl chloride through multi-step synthetic sequences involving reduction, diazotization, and coupling reactions. These synthetic methodologies highlight the importance of sulfonyl chloride derivatives in the broader context of heterocyclic chemistry and pharmaceutical intermediate preparation.

Properties

IUPAC Name

7-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-5-8(13-9(6)7)14(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKOANXQGUODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158208-53-7
Record name 7-methyl-1-benzothiophene-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 7-methylbenzo[b]thiophene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 7-Methyl-1-benzothiophene-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonic acids, and sulfonyl fluorides.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in synthesizing various pharmaceutical agents. For example, it has been employed in the development of benzothiophene derivatives that act as selective estrogen receptor modulators (SERMs) and tubulin-binding agents . These derivatives are crucial in treating conditions such as hormone-dependent cancers and other malignancies.

Anticancer Activity

Research indicates that derivatives of 7-Methyl-1-benzothiophene-2-sulfonyl chloride exhibit promising anticancer properties. A study highlighted the potential of benzothiophene derivatives in modulating immune responses to reactivate the immune system against tumors, particularly in colorectal cancer models . The compound's ability to serve as a dual antagonist of prostaglandin E receptors (EP2 and EP4) positions it as a candidate for cancer therapies targeting inflammation-related pathways .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on various enzymes. It has been incorporated into sulfonamide structures that demonstrate inhibition against enzymes like acetylcholinesterase and α-glucosidase, which are relevant for conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) . The sulfonamide derivatives synthesized from this compound have shown broad-spectrum antitumor activity compared to traditional anticancer drugs .

Synthetic Methodologies

The reactivity of 7-Methyl-1-benzothiophene-2-sulfonyl chloride allows for diverse synthetic methodologies, including electrophilic cyclization and palladium-catalyzed couplings. These methods facilitate the creation of complex libraries of benzothiophene derivatives that can be screened for biological activity . The ability to modify this compound through chlorination or methylation further expands its utility in chemical synthesis .

Case Study 1: Antitumor Potential

A recent study investigated the effects of a series of benzothiophene-derived sulfonamides on various cancer cell lines. The results indicated that compounds derived from 7-Methyl-1-benzothiophene-2-sulfonyl chloride exhibited significant cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 3.6 µM to 11.0 µM . The structure-activity relationship (SAR) analysis revealed that specific substituents on the benzothiophene scaffold enhanced antitumor activity.

Case Study 2: Enzyme Inhibition

Another study focused on synthesizing new sulfonamide derivatives incorporating the benzothiophene structure to evaluate their inhibitory potential against acetylcholinesterase and α-glucosidase enzymes. These compounds demonstrated promising inhibitory effects, suggesting their potential use in treating neurodegenerative diseases and metabolic disorders .

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Research Findings

  • Reactivity-Substituent Relationship : Electron-withdrawing groups (e.g., nitro) increase reactivity but reduce stability, while methyl groups optimize both properties .
  • Regioselectivity Challenges : Methyl substitution at the 7-position minimizes competing sulfonation pathways, improving synthetic efficiency .
  • Industrial Relevance : Its stability under mild storage conditions (e.g., 4°C, inert atmosphere) makes it a practical choice for large-scale API synthesis .

Biological Activity

7-Methyl-1-benzothiophene-2-sulfonyl chloride (CAS No. 1158208-53-7) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is structurally related to other biologically active molecules, particularly those exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 7-Methyl-1-benzothiophene-2-sulfonyl chloride, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

The biological activity of 7-Methyl-1-benzothiophene-2-sulfonyl chloride is primarily attributed to its interaction with key molecular targets involved in various cellular processes. Compounds with similar structures have demonstrated the ability to inhibit specific enzymes, modulate receptor activity, and disrupt protein-protein interactions, leading to downstream effects in cellular signaling pathways.

Biochemical Pathways

Research indicates that compounds like 7-Methyl-1-benzothiophene-2-sulfonyl chloride can influence several biochemical pathways:

  • Antimicrobial Activity : By inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
  • Anti-inflammatory Effects : Through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Properties : By inducing apoptosis in cancer cells, particularly through the modulation of Bcl-2 family proteins, which are crucial for regulating cell survival and death .

Biological Activity Overview

The following table summarizes the biological activities observed for 7-Methyl-1-benzothiophene-2-sulfonyl chloride and related compounds:

Biological Activity Description Reference
AntimicrobialInhibits growth of various bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInduces apoptosis in cancer cell lines
Kinase InhibitionModulates kinase activity affecting cell signaling

Anticancer Activity

A study explored the anticancer potential of sulfonamide derivatives, including compounds structurally related to 7-Methyl-1-benzothiophene-2-sulfonyl chloride. The findings indicated that these compounds could effectively induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia). The mechanism was linked to the disruption of Bcl-2 interactions, which is crucial for cancer cell survival .

Antimicrobial Properties

Another research investigation focused on the antimicrobial properties of benzothiophene derivatives. The study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involved the disruption of bacterial membrane integrity and interference with metabolic pathways essential for bacterial growth.

Q & A

Q. Critical Parameters :

  • Moisture control : Both steps require strict anhydrous conditions to avoid hydrolysis .
  • Temperature : Excess heat during sulfonation can lead to side reactions (e.g., ring sulfonation or decomposition).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

How can conflicting spectral data (e.g., NMR, IR) for 7-methyl-1-benzothiophene-2-sulfonyl chloride be resolved during structural validation?

Advanced Research Question
Discrepancies often arise from impurities or solvent effects. Methodological approaches include:

  • Multi-Technique Cross-Validation :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., methylsulfonyl benzyl bromide derivatives, δH ~2.5–3.0 ppm for methyl groups adjacent to sulfonyl) .
    • IR Spectroscopy : Confirm the sulfonyl chloride group via S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and absence of OH bands.
    • Mass Spectrometry (HRMS) : Use high-resolution MS to verify molecular ion [M+H]⁺ and isotopic patterns.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

What stability challenges are associated with 7-methyl-1-benzothiophene-2-sulfonyl chloride under varying storage conditions, and how can decomposition be mitigated?

Advanced Research Question
Stability Issues :

  • Hydrolysis : Reacts readily with moisture to form sulfonic acid.
  • Thermal Degradation : Decomposes above 100°C, releasing SO₂ and HCl gases .

Q. Mitigation Strategies :

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use freshly distilled anhydrous solvents (e.g., dichloromethane or acetone) for reactions .
  • Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) at intervals .

How does the electronic environment of the benzothiophene ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Advanced Research Question
The methyl group at position 7 exerts steric and electronic effects:

  • Steric Hindrance : Reduces accessibility of the sulfonyl chloride to bulky nucleophiles (e.g., tert-butanol).
  • Electron-Withdrawing Effect : The sulfonyl group deactivates the ring, directing electrophiles to specific positions.

Q. Experimental Design :

  • Kinetic Studies : Compare reaction rates with non-methylated analogs (e.g., benzothiophene-2-sulfonyl chloride) using UV-Vis spectroscopy to track substituent effects .
  • DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity .

What analytical methods are most effective for quantifying trace impurities in 7-methyl-1-benzothiophene-2-sulfonyl chloride, and how are detection limits optimized?

Basic Research Question
Recommended Techniques :

Method Target Impurities Detection Limit Reference
GC-MSResidual solvents (e.g., DCM)1 ppm
HPLC-UVHydrolysis products0.1% w/w
ICP-OESHeavy metals (e.g., Cl⁻)10 ppb

Q. Optimization :

  • Column Selection : Use a polar-embedded C18 column for HPLC to separate polar degradation products.
  • Derivatization : For GC-MS, derivatize hydrolyzed sulfonic acid with diazomethane to improve volatility .

In cross-coupling reactions, what ligands or catalysts enhance the efficiency of 7-methyl-1-benzothiophene-2-sulfonyl chloride as a sulfonylation agent?

Advanced Research Question
Catalytic Systems :

  • Palladium Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids (yield: 60–80%) .
  • Copper-Mediated Reactions : CuI/1,10-phenanthroline facilitates Ullmann-type couplings with amines (e.g., anilines) at 110°C .

Q. Ligand Effects :

  • Bulky ligands (e.g., XPhos) improve selectivity by reducing side reactions at the methyl-substituted position .

How can computational chemistry predict the reactivity of 7-methyl-1-benzothiophene-2-sulfonyl chloride in novel reaction pathways?

Advanced Research Question
Approaches :

Transition State Modeling : Use Gaussian to calculate activation energies for sulfonamide formation with amines.

Solvent Effects : Conduct COSMO-RS simulations to predict solubility and reaction rates in polar aprotic solvents .

Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 2
7-Methyl-1-benzothiophene-2-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.